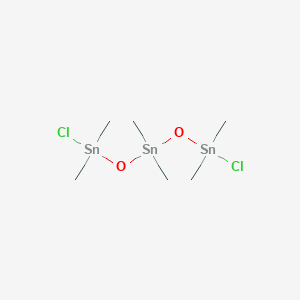
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane is an organotin compound with the molecular formula C6H18Cl2O2Si3. It is a colorless to almost colorless clear liquid that is used in various chemical applications due to its unique properties .
Preparation Methods
The synthesis of 1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane typically involves the reaction of hexamethyldisiloxane with chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high purity and yield.
Chemical Reactions Analysis
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: It has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane involves its interaction with molecular targets through its organotin moiety. It can form complexes with various substrates, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane can be compared with other similar compounds such as:
1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane: Similar in structure but with silicon atoms instead of tin.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Another organosilicon compound with different substituents.
1,3-Dichloro-5,5-dimethylhydantoin: A chlorinating agent used in organic synthesis.
The uniqueness of this compound lies in its organotin structure, which imparts distinct chemical properties and reactivity compared to its silicon analogs.
Properties
CAS No. |
507277-63-6 |
|---|---|
Molecular Formula |
C6H18Cl2O2Sn3 |
Molecular Weight |
549.2 g/mol |
IUPAC Name |
bis[[chloro(dimethyl)stannyl]oxy]-dimethylstannane |
InChI |
InChI=1S/6CH3.2ClH.2O.3Sn/h6*1H3;2*1H;;;;;/q;;;;;;;;;;;2*+1/p-2 |
InChI Key |
HMOAZDJTJRELTD-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(O[Sn](C)(C)Cl)O[Sn](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
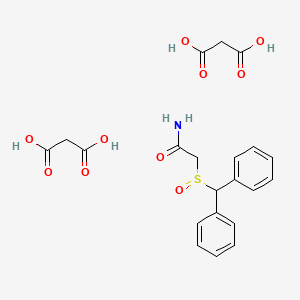
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)
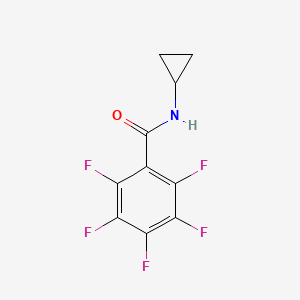
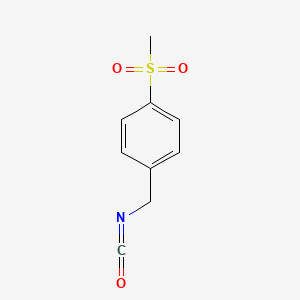
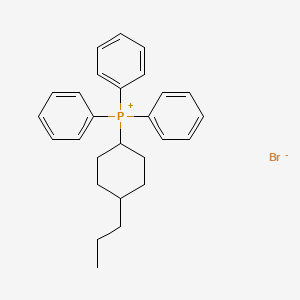
![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
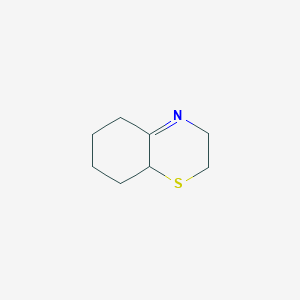
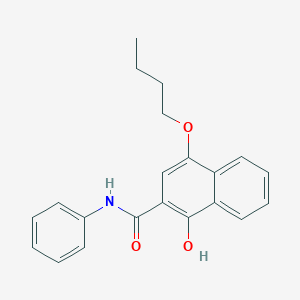
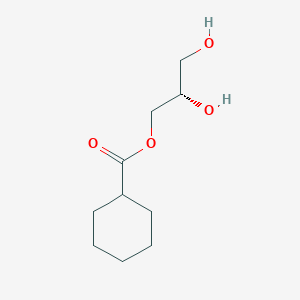
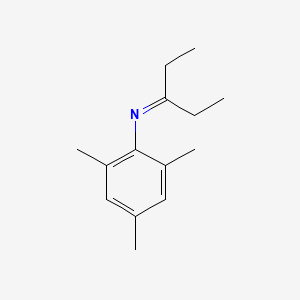
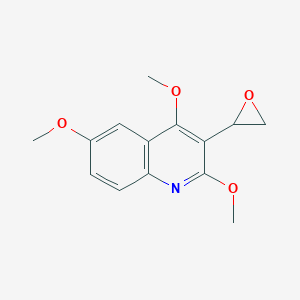
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
